molecular formula C22H24N6S2 B12740039 2,2'-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) CAS No. 124041-22-1

2,2'-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide)

Cat. No.: B12740039
CAS No.: 124041-22-1
M. Wt: 436.6 g/mol
InChI Key: OLNSXIFKTZMZOQ-FQHZWJPGSA-N
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Description

2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) is an organic compound characterized by its unique structure, which includes two phenyl groups and two hydrazinecarbothioamide groups connected by a central ethanediylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) typically involves the reaction of 1,2-diphenylethane-1,2-dione with N-2-propenylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1-Phenyl-1,2-ethanediylidene)bis(N,N-dimethylhydrazinecarbothioamide)
  • 1,2-Diphenyl-1,2-ethanediamine
  • 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol

Uniqueness

2,2’-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide) is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

124041-22-1

Molecular Formula

C22H24N6S2

Molecular Weight

436.6 g/mol

IUPAC Name

1-[(E)-[(2E)-1,2-diphenyl-2-(prop-2-enylcarbamothioylhydrazinylidene)ethylidene]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C22H24N6S2/c1-3-15-23-21(29)27-25-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)26-28-22(30)24-16-4-2/h3-14H,1-2,15-16H2,(H2,23,27,29)(H2,24,28,30)/b25-19+,26-20+

InChI Key

OLNSXIFKTZMZOQ-FQHZWJPGSA-N

Isomeric SMILES

C=CCNC(=S)N/N=C(/C(=N/NC(=S)NCC=C)/C1=CC=CC=C1)\C2=CC=CC=C2

Canonical SMILES

C=CCNC(=S)NN=C(C1=CC=CC=C1)C(=NNC(=S)NCC=C)C2=CC=CC=C2

Origin of Product

United States

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